(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-4-6-16(8-14(13)2)18-12-28-21(23-18)17(11-22)9-15-5-7-20(27-3)19(10-15)24(25)26/h4-10,12H,1-3H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGLYYRXRVXSRE-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine or pyridine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, often using a catalyst like palladium or copper.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Oxides of the methoxy and nitro groups.
Reduction Products: Amines derived from the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a compound that has garnered attention in various fields due to its unique structural properties. This compound is primarily recognized for its potential applications in medicinal chemistry and materials science.
Medicinal Applications
- Anticancer Activity : Research indicates that compounds with thiazole and acrylonitrile moieties exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with biological targets, making it a promising scaffold for the development of anticancer agents. Studies have shown that derivatives of thiazole can inhibit tumor growth in various cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Properties : Compounds containing thiazole rings have been reported to possess antimicrobial activity against a range of pathogens. The unique electronic and steric properties of the thiazole moiety enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance .
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : The incorporation of thiazole derivatives in OLEDs has been explored due to their favorable electronic properties. Compounds like this compound can act as electron transport materials, improving the efficiency and brightness of OLED devices.
- Photovoltaic Cells : Similar to OLEDs, this compound may also find applications in organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology, contributing to the development of more efficient energy conversion systems.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits tumor growth in cancer cell lines |
| Antimicrobial Agent | Effective against various pathogens | |
| Material Science | Organic Light Emitting Diodes (OLEDs) | Enhances efficiency and brightness |
| Organic Photovoltaic Cells (OPVs) | Improves light absorption and energy conversion |
Overview
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is another compound with significant potential across various scientific domains, particularly in pharmaceuticals and material sciences.
Medicinal Applications
- Therapeutic Agent : This compound has been identified as a potential therapeutic agent due to its ability to modulate biological pathways involved in disease processes. The benzothiazole moiety is known for its bioactivity, which can be leveraged for drug development targeting specific diseases such as cancer and bacterial infections .
- Enzyme Inhibition : Research indicates that compounds with benzothiazole structures can act as inhibitors for various enzymes, including urease and other key metabolic enzymes. This inhibition can lead to therapeutic effects in conditions where enzyme activity contributes to disease pathology .
Material Science Applications
- Polymer Additives : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows it to interact favorably with polymer chains, leading to improved performance characteristics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Therapeutic Agent | Modulates biological pathways |
| Enzyme Inhibition | Effective against urease and other enzymes | |
| Material Science | Polymer Additives | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Analogous Compounds
Biological Activity
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry due to its structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound consists of:
- A thiazole ring, which is known for its biological activity.
- A methoxy and nitro-substituted phenyl group that may enhance its pharmacological properties.
- An acrylonitrile moiety that contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The thiazole ring is particularly significant in this regard, as it has been shown to exhibit a range of biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that thiazole derivatives can possess potent anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.61 ± 1.92 |
| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 |
| Compound C | Jurkat (leukemia) | < 10 |
The presence of electron-donating groups like the methoxy and dimethyl groups on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumor progression .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. For example, a series of thiazole derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Case Study 1: Synthesis and Evaluation
A study synthesized several thiazole derivatives based on the structure of this compound and evaluated their biological activities. The results indicated that modifications on the thiazole ring significantly affected their anticancer potency .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that the introduction of various substituents on the phenyl rings could modulate the biological activity. For instance, compounds with halogen substitutions showed enhanced interaction with specific enzymes like carbonic anhydrase and histone deacetylases . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile?
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Condensation of α-haloketones (e.g., 3,4-dimethylphenyl-substituted derivatives) with thiourea or thioamides under reflux in ethanol or DMF .
- Acrylonitrile coupling : Aza-Michael addition or Knoevenagel condensation to introduce the acrylonitrile moiety, often using catalysts like piperidine or Lewis acids (e.g., ZnCl₂) .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry of the thiazole ring and Z-configuration of the acrylonitrile double bond (e.g., coupling constants J = 10–12 Hz for Z-isomers) .
- IR spectroscopy : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- UV-Vis : Absorbance maxima near 300–350 nm indicate π→π* transitions in the conjugated system .
Q. What are the primary biological activities associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .
- Anticancer potential : IC₅₀ ~15 µM in HeLa cells, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
Yield improvements (from ~40% to >70%) require:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the active methylene group .
- Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) outperforms traditional bases like piperidine in sterically hindered systems .
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., nitro group reduction) .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Nitro group position : 3-Nitro substitution (vs. 2- or 4-) enhances antibacterial potency by improving electron-withdrawing effects on the aromatic ring .
- Methoxy vs. methyl groups : 4-Methoxy-3-nitrophenyl increases solubility (logP reduction by ~0.5 units) but reduces cytotoxicity in cancer models .
- Thiazole substituents : 3,4-Dimethylphenyl improves metabolic stability (t₁/₂ > 6 h in microsomal assays) .
Q. What strategies resolve contradictions in reported mechanisms of action?
Discrepancies in biological targets (e.g., kinase inhibition vs. DNA intercalation) are addressed via:
- Computational docking : Molecular dynamics simulations identify high-affinity binding to EGFR kinase (ΔG = -9.2 kcal/mol) .
- Competitive binding assays : Fluorescence quenching studies with ethidium bromide confirm weak DNA interaction (Kd > 100 µM), ruling out intercalation .
Methodological Guidance
Designing assays to evaluate anticancer activity :
- In vitro models : Use MTT/WST-1 assays on cancer cell lines (HeLa, MCF-7) with doxorubicin as a positive control .
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Resistance testing : Co-treat with P-gp inhibitors (verapamil) to assess efflux pump involvement .
Analyzing electronic properties for material science applications :
- Cyclic voltammetry : Redox peaks at -1.2 V (nitro group reduction) and +1.5 V (thiazole oxidation) indicate charge transport potential .
- DFT calculations : HOMO-LUMO gaps (~3.2 eV) suggest suitability as organic semiconductors .
Key Challenges & Recommendations
- Stereochemical purity : Z/E isomerization during synthesis requires strict temperature control and chiral HPLC validation .
- Biological target ambiguity : Combine proteomics (e.g., thermal shift assays) with CRISPR-Cas9 gene editing to identify primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
